Home > Products > Screening Compounds P20840 > Glucagon receptor antagonists-4
Glucagon receptor antagonists-4 - 1393124-08-7

Glucagon receptor antagonists-4

Catalog Number: EVT-279210
CAS Number: 1393124-08-7
Molecular Formula: C26H28F3N3O4
Molecular Weight: 503.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Glucagon receptor antagonists (GRAs) are a class of molecules that bind to the glucagon receptor (GCGr) and block the action of the hormone glucagon. [, ] GRAs are classified as either peptide-based or non-peptide-based. [, ] These molecules are investigated for their potential in treating type 2 diabetes mellitus (T2DM). [, , , , , , , , ]

Future Directions
  • Understanding the long-term effects of GCGR antagonism: Further research is needed to fully elucidate the long-term consequences of inhibiting glucagon signaling, particularly regarding lipid metabolism, cardiovascular health, and other potential off-target effects. [, , , ]
  • Developing GRAs with improved safety profiles: Addressing safety concerns associated with earlier GRAs, such as cholesterol elevation, aminotransferase elevation, and blood pressure effects, remains a critical area for future research. [, , ]
  • Exploring combination therapies: Investigating the potential of GRAs in combination with other antidiabetic medications could lead to more effective treatment strategies for T2DM. [, , ]
  • Investigating tissue-specific effects of glucagon: A better understanding of how glucagon acts in different tissues beyond glucose regulation could open new avenues for developing more targeted and effective therapies. []
  • Elucidating the role of glucagon resistance: The emerging concept of hepatic glucagon resistance warrants further investigation to understand its implications for diabetes treatment and the potential of GRAs in this context. []

Quinoxalines/Pyrrolo[1,2-a]quinoxalines

Compound Description: Quinoxalines and pyrrolo[1,2-a]quinoxalines represent a class of heterocyclic compounds known for their diverse pharmacological activities. In the context of the provided research, they are mentioned as a class of non-peptide glucagon receptor antagonists [].

Mercaptobenzimidazoles

Compound Description: Mercaptobenzimidazoles are another class of heterocyclic compounds recognized for their diverse pharmacological properties. Research highlights their exploration as non-peptide antagonists for the glucagon receptor [].

2-Pyridyl-3,5-diarylpyrroles

Compound Description: These compounds represent a class of pyrrole derivatives investigated for their potential as non-peptide antagonists of the glucagon receptor [].

Quinoline Hydrazones

Compound Description: Quinoline hydrazones are a class of organic compounds containing both quinoline and hydrazone functionalities. Research suggests their exploration as potential non-peptide antagonists for the glucagon receptor [].

4-Phenylpyridines

Compound Description: 4-Phenylpyridines are a class of compounds containing a phenyl ring linked to a pyridine ring. These compounds have been studied for their potential as non-peptide antagonists for the glucagon receptor [].

Alkylidene Hydrazides

Compound Description: Alkylidene hydrazides are a class of organic compounds characterized by a hydrazone group attached to an alkyl chain. They are identified as a significant class of non-peptide glucagon receptor antagonists in several studies [, , ].

Isoserine Derivatives

Compound Description: Isoserine derivatives, characterized by an amino group on the beta carbon of a carboxylic acid, have been studied as potential glucagon receptor antagonists [].

β-Alanine Derivatives

Compound Description: β-alanine derivatives, characterized by an amino group on the beta carbon of a propionic acid moiety, have shown promise as orally available glucagon receptor antagonists [, ].

Bicyclic 19-residue peptide BI-32169

Compound Description: BI-32169 is a specific bicyclic peptide composed of 19 amino acid residues that has been researched for its potential as a glucagon receptor antagonist [].

Des-His1-[Glu9] glucagon amide and related compounds

Compound Description: Des-His1-[Glu9] glucagon amide represents a class of glucagon analogs where specific amino acid residues in the native glucagon sequence are modified. These modifications aim to create compounds with antagonistic activity at the glucagon receptor [, ].

5-Hydroxyalkyl-4-phenylpyridines

Compound Description: This class of compounds, characterized by a phenyl ring attached to a pyridine ring with a hydroxyalkyl group at position 5, has been explored for its glucagon receptor antagonist properties [].

N-[3-Cano-6- (1,1 dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-ethylbutamide

Compound Description: This compound represents a more structurally complex molecule investigated for its glucagon receptor antagonist activity [].

Skyrin

Compound Description: Skyrin is a natural anthraquinone compound known for its diverse biological activities, including potential anti-diabetic properties [].

NNC 25-2504

Compound Description: NNC 25-2504 is a highly potent and orally available alkylidene hydrazide-based glucagon receptor antagonist. Research demonstrates its efficacy in inhibiting glucagon-stimulated glucose production in vitro and in vivo [].

LY2409021

Compound Description: LY2409021 is a small-molecule glucagon receptor antagonist that has been clinically investigated [, ]. While its specific chemical structure isn't provided in the abstracts, it's known for its efficacy in lowering HbA1c levels but also for potential side effects like increased liver fat.

Overview

Glucagon receptor antagonists, particularly the compound Glucagon receptor antagonist-4, are pivotal in the management of metabolic disorders, notably type 2 diabetes mellitus. These compounds inhibit the action of glucagon, a hormone that elevates blood glucose levels by stimulating hepatic glucose production. The development of glucagon receptor antagonists aims to counteract the hyperglycemic effects of glucagon, providing therapeutic benefits in conditions characterized by glucagon dysregulation.

Source

Glucagon receptor antagonist-4, also known as PF-06291874, is a non-peptide, orally active antagonist designed for potential therapeutic use in type 2 diabetes mellitus. This compound has been synthesized and evaluated for its efficacy in reducing glucagon-induced glucose production and improving glucose tolerance in preclinical studies .

Classification

Glucagon receptor antagonists are classified based on their structure and mechanism of action. They can be categorized into peptide-based and non-peptide compounds. Glucagon receptor antagonist-4 falls under the non-peptide category, which is advantageous for oral bioavailability and pharmacokinetic properties .

Synthesis Analysis

Methods

The synthesis of Glucagon receptor antagonist-4 involves several advanced organic chemistry techniques. Key methods include:

  • Solid-phase synthesis: This technique allows for the efficient assembly of peptide analogs by anchoring them to a solid support, facilitating purification and characterization.
  • Reverse-phase high-performance liquid chromatography: This method is employed to purify the synthesized compounds, ensuring high purity levels necessary for biological evaluations .

Technical Details

The synthesis process typically starts with the preparation of key intermediates through various organic reactions, including hydrogenation and condensation reactions. For instance, specific enamine intermediates are utilized in catalytic processes to achieve desired structural modifications leading to potent glucagon receptor antagonists .

Molecular Structure Analysis

Structure

The molecular structure of Glucagon receptor antagonist-4 features a complex arrangement that allows it to effectively bind to the glucagon receptor. The compound's design incorporates specific functional groups that enhance its binding affinity and biological activity.

Data

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of synthesized compounds. For Glucagon receptor antagonist-4, data indicate a robust binding profile with significant potency compared to natural glucagon .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing Glucagon receptor antagonist-4 primarily include:

  • Hydrogenation: This reaction is crucial for modifying double bonds within precursor molecules to obtain saturated derivatives that possess improved stability and activity.
  • Condensation reactions: These reactions facilitate the formation of amide bonds between carboxylic acids and amines, which are critical for constructing the final glucagon receptor antagonist structure .

Technical Details

Reactions are often carried out under controlled conditions to optimize yield and selectivity. For example, specific catalysts may be employed during hydrogenation to enhance reaction rates and achieve desired stereochemistry .

Mechanism of Action

Process

Glucagon receptor antagonists operate by binding to the glucagon receptor on hepatocytes, thereby blocking the action of glucagon. This inhibition prevents the activation of adenylate cyclase, leading to reduced cyclic adenosine monophosphate levels and subsequent decreases in hepatic glucose output.

Data

Experimental studies demonstrate that Glucagon receptor antagonist-4 significantly lowers blood glucose levels in animal models by effectively antagonizing glucagon's stimulatory effects on glucose production .

Physical and Chemical Properties Analysis

Physical Properties

Glucagon receptor antagonist-4 exhibits favorable physical properties that enhance its suitability for therapeutic applications:

  • Solubility: The compound shows good solubility in aqueous environments, which is essential for oral administration.
  • Stability: It is chemically stable under physiological conditions, ensuring prolonged activity in vivo.

Chemical Properties

The chemical properties include:

  • Molecular Weight: The molecular weight is optimized for effective absorption and distribution.
  • pKa values: These values indicate the compound's ionization state at physiological pH, influencing its pharmacokinetics .
Applications

Scientific Uses

Glucagon receptor antagonists like Glucagon receptor antagonist-4 have significant applications in scientific research and clinical settings:

  • Type 2 Diabetes Mellitus Treatment: The primary application is in managing type 2 diabetes by regulating blood glucose levels through glucagon inhibition.
  • Metabolic Research: These compounds are also utilized in metabolic studies to explore glucagon's role in various physiological processes and disease states .

Properties

CAS Number

1393124-08-7

Product Name

Glucagon receptor antagonists-4

IUPAC Name

3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid

Molecular Formula

C26H28F3N3O4

Molecular Weight

503.5 g/mol

InChI

InChI=1S/C26H28F3N3O4/c1-4-5-22(18-6-8-19(9-7-18)25(35)30-11-10-23(33)34)36-21-12-16(2)24(17(3)13-21)32-15-20(14-31-32)26(27,28)29/h6-9,12-15,22H,4-5,10-11H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1

InChI Key

IBDYYOQKQCCSDP-QFIPXVFZSA-N

SMILES

CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C

Solubility

Soluble in DMSO

Synonyms

PF-06291874; PF 06291874; PF06291874; PF-6291874; PF 6291874; PF6291874.

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.